![molecular formula C25H24N2O3 B2546904 N-(2-oxo-2-(2-fenilmorfolino)etil)-[1,1'-bifenil]-4-carboxamida CAS No. 954068-50-9](/img/structure/B2546904.png)
N-(2-oxo-2-(2-fenilmorfolino)etil)-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core, a morpholine ring, and a carboxamide group
Aplicaciones Científicas De Investigación
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . The reaction conditions for this step generally include the use of a palladium catalyst, a boronic acid derivative, and a suitable base in an organic solvent.
Following the formation of the biphenyl core, the next step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic intermediate. The final step involves the formation of the carboxamide group, which can be accomplished through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Mecanismo De Acción
The mechanism by which N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
- N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the biphenyl core, morpholine ring, and carboxamide group in N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-15-16-30-23(18-27)21-9-5-2-6-10-21)17-26-25(29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXIGNHMTYTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
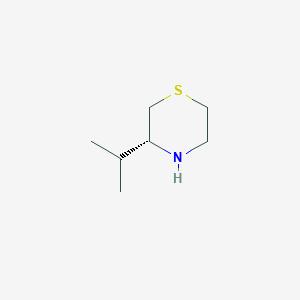
![3-(2,6-dichlorophenyl)-5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2546825.png)
![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)
![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)
![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)
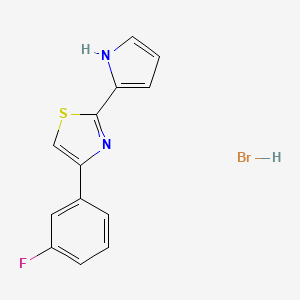
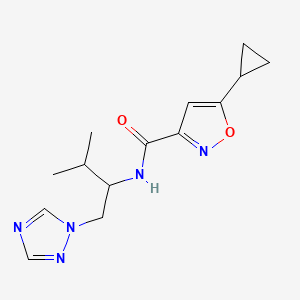
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)
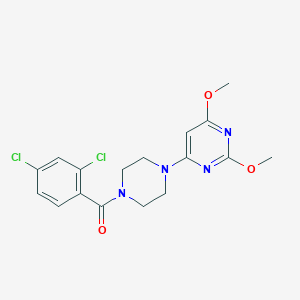
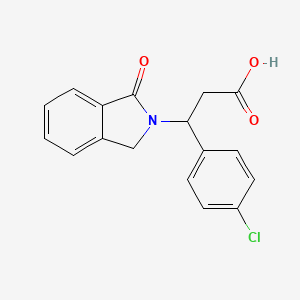
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2546839.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide](/img/structure/B2546842.png)
